1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol

Druglikeness Lipinski's Rule of Five Neuroprotection

Researchers pursuing neuroprotective SAR often face halogenated endpoints like P7C3 that limit derivatization. This unsubstituted aminopropyl carbazole overcomes this barrier. • Unsubstituted carbazole core enables full SAR expansion (MW 317.4, clogP ~3.5 vs. P7C3's 474.2 and ~5.8). • Pyridin-2-ylamino group introduces an H-bond acceptor absent in P7C3, critical for target engagement studies. • Lower lipophilicity reduces non-specific binding in primary neuroprotection assays. • Available for immediate global shipping.

Molecular Formula C20H19N3O
Molecular Weight 317.392
CAS No. 2248775-51-9
Cat. No. B2616868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol
CAS2248775-51-9
Molecular FormulaC20H19N3O
Molecular Weight317.392
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC=CC=N4)O
InChIInChI=1S/C20H19N3O/c24-15(13-22-20-11-5-6-12-21-20)14-23-18-9-3-1-7-16(18)17-8-2-4-10-19(17)23/h1-12,15,24H,13-14H2,(H,21,22)
InChIKeyXSAGWOMZQATCHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(9H-Carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol Chemical Identity & Classification


The compound 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol (CAS 2248775-51-9) is a synthetic aminopropyl carbazole, a class of molecules under active investigation for their proneurogenic and neuroprotective properties [1]. It features an unsubstituted carbazole core linked via a propan-2-ol spacer to a pyridin-2-ylamino moiety, distinguishing it from first-generation analogs like the dibromo-phenyl derivative P7C3. This compound belongs to a series derived from an in vivo neurogenesis screen, where the core scaffold was found to protect newborn hippocampal neurons from apoptosis, demonstrating its relevance to neurodegenerative disease research [2].

1
Unsubstituted carbazole scaffold supports hit-to-lead SAR exploration
2
Pyridin-2-ylamino group introduces additional H-bond acceptor for pharmacophore studies
3
Reported lower MW and lipophilicity within series may benefit CNS permeability profiling
Class-level inference; verify in your assay conditions

1-(9H-Carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol Substitution Pitfalls


Within the aminopropyl carbazole class, minor structural changes profoundly impact neuroprotective efficacy and drug-like properties. The archetypal compound P7C3 (1-(3,6-dibromo-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol) and advanced leads like (−)-P7C3-S243 both contain 3,6-dibromo substitutions critical for their activity profiles; simply removing the halogen atoms or swapping the aniline group dramatically alters potency and pharmacokinetics [1]. Specifically, the pyridin-2-ylamino group in the target compound introduces distinct hydrogen-bonding capacity and basicity compared to a phenylamino group, which directly influences receptor interactions and aqueous solubility. The following quantitative evidence demonstrates that 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol possesses unique structural attributes that preclude its interchangeability with other aminopropyl carbazoles in research protocols.

3,6-Dibromo P7C3 / (−)-P7C3-S243
Core substitution difference: Bromine atoms are critical to the reported neuroprotection activity; unsubstituted core may shift activity profile
Phenylamino analog (P7C3)
H-bond capacity mismatch: Pyridinyl nitrogen alters hydrogen-bonding and basicity, potentially changing target engagement
Other aminopropyl carbazoles
Modification pathway differs: This compound is a diversification scaffold, not a direct replacement for end-stage leads; PK and potency may not transfer

1-(9H-Carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol Comparative Evidence


Reduced Molecular Weight and Lipophilicity

The target compound (C20H19N3O, MW 317.4 g/mol) lacks the 3,6-dibromo substitutions present in P7C3 (C21H18Br2N2O, MW 474.2 g/mol) and its advanced derivative (−)-P7C3-S243. This results in a significantly lower molecular weight (317.4 vs 474.2 g/mol) and a computed reduction in lipophilicity (clogP approximately 3.5 vs 5.8 for P7C3), positioning it more favorably within Lipinski's rule-of-five space for CNS drug candidates [1].

MW & lipophilicity
Class-level
MW 317.4 vs 474.2 g/mol; clogP ~3.5 vs ~5.8
Supports CNS drug-likeness profiling
Computed values; confirm experimentally
Druglikeness Lipinski's Rule of Five Neuroprotection

Enhanced Hydrogen-Bond Acceptor Capacity

The replacement of the phenylamino group in P7C3 with a pyridin-2-ylamino group introduces an additional nitrogen heteroatom capable of acting as a hydrogen-bond acceptor. This structural feature is absent in the archetypal neuroprotective compound P7C3 and its para-tolylamino analog P7C3A20. It is a key pharmacophoric element in later-stage leads like (−)-P7C3-S243, where a 6-methoxypyridin-2-amine group contributed to improved druglike properties [1].

H-bond acceptor count
Cross-study
+1 acceptor via pyridinyl N vs phenylamino analogs
May influence target binding and metabolic stability
Correlated with improved properties in later leads
Structure-Activity Relationship Ligand Efficiency CNS Drug Design

Unsubstituted Carbazole Core Reactivity

The target compound possesses an unsubstituted carbazole ring, contrasting with the 3,6-dibromo substitution pattern of P7C3 and its most advanced analogs. While P7C3 and (−)-P7C3-S243 demonstrate neuroprotective activity in MPTP-induced Parkinson's disease models (protecting over 85% of TH+ neurons in the substantia nigra [1]), their brominated structure represents a fixed, late-stage lead. The unsubstituted core of the target compound enables further functionalization, which is not feasible with the brominated analogs.

Core synthetic handle
Class-level
Unsubstituted carbazole enables electrophilic substitution; brominated leads are modification endpoints
Supports library diversification and SAR campaigns
Synthetic tractability advantage over fixed leads
Synthetic Tractability Medicinal Chemistry Lead Diversification

1-(9H-Carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol Application Scenarios


In Vitro Neuroprotection Screening

The compound's lower molecular weight and calculated lipophilicity (MW 317.4, clogP ~3.5), compared to P7C3 (MW 474.2, clogP ~5.8), make it a preferred candidate for primary neuroprotection assays (e.g., MPTP-toxicity or hippocampal neurogenesis models) where physicochemical properties are a key determinant of cell permeability and non-specific binding. Researchers can expect distinct solubility and absorption profiles that streamline initial screening cascade workflows. [1]

Lead Diversification & Scaffold Hopping

With its unsubstituted carbazole core, this compound is uniquely suited for systematic SAR expansion. Unlike the dibrominated lead series (P7C3, (−)-P7C3-S243) which are structural endpoints, this compound can be functionalized at the carbazole ring to generate libraries of derivatives. This is particularly valuable for fragment-based design or late-stage functionalization campaigns aiming to optimize a novel chemotype for neurodegenerative indications. [1]

Comparative Mechanistic Pharmacophore Studies

The pyridin-2-ylamino moiety introduces an additional hydrogen-bond acceptor not present in first-generation neuroprotective aminopropyl carbazoles (e.g., P7C3, P7C3A20). This makes the compound a critical comparator tool for mechanistic studies investigating the role of hydrogen-bonding interactions in target engagement and neuroprotective efficacy, helping to deconvolute the pharmacophoric contributions of hydrophobicity versus polarity in this chemical class. [2]

Application
Selection Property
Validation Focus
Neuroprotection assay studies
Favorable physicochemical profile (lower MW/lipophilicity within series)
Cell permeability and non-specific binding in primary neuronal models
Scaffold diversification
Unsubstituted carbazole core with multiple reactive positions
Synthetic tractability for hit-to-lead SAR expansion
Pharmacophore deconvolution
Additional H-bond acceptor (pyridin-2-ylamino) vs phenylamino analogs
Hydrogen-bonding role in target engagement and neuroprotection endpoint response
Quote Request

Request a Quote for 1-(9H-carbazol-9-yl)-3-(pyridin-2-ylamino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.